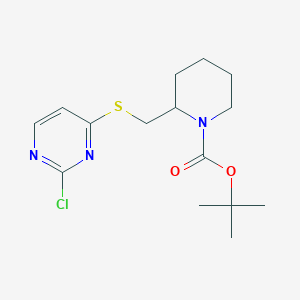

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound functionalized with a tert-butyl carbamate group and a 2-chloropyrimidin-4-ylsulfanylmethyl substituent. The sulfanyl (thioether) group enhances stability compared to oxygen or amino analogs, while the 2-chloro-pyrimidine moiety offers a reactive site for further derivatization .

Properties

Molecular Formula |

C15H22ClN3O2S |

|---|---|

Molecular Weight |

343.9 g/mol |

IUPAC Name |

tert-butyl 2-[(2-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-9-5-4-6-11(19)10-22-12-7-8-17-13(16)18-12/h7-8,11H,4-6,9-10H2,1-3H3 |

InChI Key |

AWHTVLGIXQOLGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CSC2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Formation of the sulfanylmethyl linkage between the 2-chloropyrimidine and the piperidine moiety.

- Protection of the piperidine nitrogen as a tert-butyl ester to enhance stability and facilitate purification.

- Optimization of reaction conditions including choice of base, solvent, temperature, and catalysts to maximize yield and purity.

Detailed Synthetic Route

Step 1: Preparation of the Piperidine-1-carboxylic acid tert-butyl ester

- Starting from piperidine, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O), yielding the tert-butyl carbamate derivative.

- This protection is crucial to prevent unwanted side reactions during subsequent steps.

Step 2: Nucleophilic Substitution on 2-Chloropyrimidine

- The 2-chloropyrimidine undergoes nucleophilic substitution with a thiol or sulfanyl reagent to introduce the sulfanylmethyl group.

- Typical bases used include sodium hydride (NaH) or potassium carbonate (K2CO3) .

- Aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve reagents and facilitate the reaction.

- The reaction is conducted at controlled temperatures (0–5 °C initially, then allowed to warm to room temperature) to avoid side reactions and decomposition.

Step 3: Coupling of the Piperidine Ester with the Pyrimidinyl Sulfanyl Intermediate

- The sulfanyl intermediate is reacted with the tert-butyl protected piperidine under basic conditions.

- Catalysts such as palladium acetate (Pd(OAc)2) with ligands like XPhos can be employed to enhance coupling efficiency, especially in challenging substitutions.

- Reaction temperatures range from 40 °C to 100 °C depending on catalyst and solvent system.

Step 4: Purification

- The crude product is purified by column chromatography using silica gel.

- Elution solvents typically include gradients of hexane and ethyl acetate.

- Recrystallization from suitable solvents (e.g., ethyl acetate or ethanol) is used to achieve high purity.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate (Boc2O) | Dichloromethane | 0–25 °C | 2–4 hours | Protects piperidine nitrogen |

| 2 | Nucleophilic substitution | NaH or K2CO3, 2-chloropyrimidine | DMF or DMSO | 0–5 °C to RT | 12–24 hours | Formation of sulfanylmethyl group |

| 3 | Coupling | Pd(OAc)2 + XPhos (optional) | tert-butanol or DMF | 40–100 °C | 12–24 hours | Catalyzed substitution |

| 4 | Purification | Silica gel chromatography | Hexane/EtOAc | Ambient | - | Recrystallization for purity |

Analysis of Preparation Methods

Base and Solvent Effects

- Sodium hydride is a strong base that efficiently deprotonates thiols to form thiolate anions, which are highly nucleophilic for substitution on the pyrimidine ring.

- Potassium carbonate offers milder basicity and is sometimes preferred to reduce side reactions.

- Aprotic solvents like DMF and DMSO stabilize charged intermediates and increase nucleophilicity, improving reaction rates.

Catalysis

- The use of palladium catalysts with appropriate phosphine ligands (e.g., XPhos) can significantly improve yields and selectivity, especially for sterically hindered or electronically challenging substrates.

- Catalytic methods allow milder conditions and reduce reaction times.

Temperature Control

- Low initial temperatures (0–5 °C) prevent decomposition of sensitive intermediates.

- Gradual warming to room temperature or moderate heating (up to 100 °C) promotes reaction completion.

Purification Techniques

- Silica gel chromatography remains the standard for isolating the target compound from by-products.

- Gradient elution with hexane and ethyl acetate provides effective separation.

- Recrystallization enhances purity for pharmaceutical or research-grade applications.

Research Findings and Comparative Insights

Structural Influence on Reactivity

- The tert-butyl ester group introduces steric bulk, which can influence nucleophilic substitution rates and product stability.

- The position of the chlorine atom on the pyrimidine ring (2-position in this compound) affects the electronic environment and reactivity compared to analogues with chlorine at other positions (e.g., 6-chloro derivatives).

Comparison with Related Compounds

| Compound Name | Chlorine Position | Sulfanyl Group Presence | Comments |

|---|---|---|---|

| This compound | 2-position | Yes | Target compound |

| 2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | 6-position | Yes | Different halogenation site |

| tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate | Pyridine ring | No | Different heterocycle, no sulfanyl |

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The chloro group can be reduced to form a hydrogen-substituted pyrimidine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: It can be explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro and sulfanylmethyl groups can participate in various chemical interactions, such as hydrogen bonding or covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl piperidine-1-carboxylate derivatives with heterocyclic substituents. Below is a systematic comparison with structurally related analogs from the literature:

Structural and Functional Group Analysis

Notes

Synthesis References : The preparation of tert-butyl piperidine derivatives often involves low-temperature lithiation (e.g., sec-butyllithium at -78°C, ) or nucleophilic displacement reactions.

Structural Diversity: Substitution at the 4-position of piperidine (e.g., pyrazole, pyrrolidinone, or pyrimidine) significantly alters biological activity and physicochemical properties .

Unresolved Data Gaps : Specific pharmacokinetic or crystallographic data for the target compound are absent in the provided evidence; further experimental studies are recommended.

Biological Activity

The compound 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1353963-60-6) is a novel chemical entity that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 343.9 g/mol. The structural characteristics include a piperidine ring, a chloro-pyrimidine moiety, and a tert-butyl ester functional group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClN₃O₂S |

| Molecular Weight | 343.9 g/mol |

| CAS Number | 1353963-60-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the chloro-pyrimidine group suggests potential interactions with proteins that modulate cellular processes.

- Enzyme Inhibition : The compound exhibits significant enzyme inhibition properties, particularly against various phosphodiesterases (PDEs). PDEs are critical in regulating intracellular levels of cyclic nucleotides, which play vital roles in signal transduction.

- Protein-Ligand Interactions : The compound's structure allows it to bind effectively to target proteins, potentially altering their conformation and inhibiting their activity. This interaction can modulate pathways involved in inflammation and cellular proliferation.

Biological Activity Studies

Recent studies have explored the pharmacological effects of this compound:

Case Study 1: Inhibition of TNF-α Production

A study investigated the ability of similar compounds to inhibit TNF-α production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). While specific data for the target compound was not available, related compounds exhibited IC50 values indicating effective inhibition at low concentrations (e.g., rolipram with an IC50 = 60 nM) .

Case Study 2: GSK-3β Inhibition

Another study highlighted the potential of pyrimidine derivatives in inhibiting Glycogen Synthase Kinase 3 beta (GSK-3β), which is implicated in mood disorders. Compounds structurally related to the target compound showed promising results in animal models, demonstrating modulation of hyperactivity and mood stabilization .

Research Findings

Several research findings have been documented regarding the biological activity of compounds related to This compound :

| Compound | Target Enzyme | IC50 (nM) | Remarks |

|---|---|---|---|

| Rolipram | PDE4 | 60 | Reference for anti-inflammatory activity |

| Compound A | GSK-3β | 10 - 25 | Attenuated hyperactivity in animal models |

| Compound B | PDE5 | >50 | Limited efficacy against PDE5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.